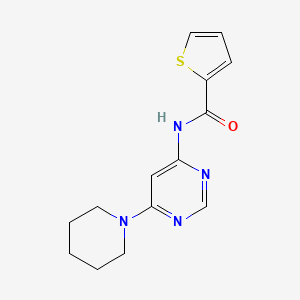

![molecular formula C11H12FN3 B2721351 [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine CAS No. 1368631-59-7](/img/structure/B2721351.png)

[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorobenzyl group . This compound is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Synthesis and Functionalization

"[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine" and its derivatives have been synthesized and functionalized for various scientific applications. For instance, fluoroform has been used as a source of difluorocarbene to convert N-, O-, and C-nucleophiles to their difluoromethylated derivatives, including imidazole and its derivatives (Thomoson, Wang, & Dolbier, 2014). Moreover, the synthesis of 3‐[1H‐imidazol‐4‐yl]propyl 4‐[18F]fluorobenzyl ether, a potential histamine H3 receptor ligand, was labeled with 18F for clinical PET studies, showcasing its application in imaging (Iwata et al., 2000).

Biological and Chemical Efficacy

The compound has been found to have significant biological and chemical efficacy. For example, benzimidazole-based Schiff base metal(II) complexes, including imidazole derivatives, have been synthesized and shown to have high antibacterial and antifungal potencies (Kumaravel & Raman, 2017). Additionally, novel synthesis techniques have enabled the creation of unusual compounds for potential applications in antihistamines and other areas, indicating the versatility and broad utility of this chemical structure in medicinal chemistry (Jha, 2005).

Advanced Material Development

In the field of materials science, imidazole derivatives have been utilized in the development of advanced materials. For instance, the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants have been studied for their physical and optical properties, highlighting the potential of these compounds in the creation of new materials with unique properties (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Catalysis and Chemical Reactions

Moreover, "[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine" derivatives have been explored in catalysis and chemical reactions. For example, Ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands have been developed for efficient C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions, demonstrating the role of these compounds in facilitating complex chemical transformations (Donthireddy, Illam, & Rit, 2020).

properties

IUPAC Name |

[1-[(4-fluorophenyl)methyl]imidazol-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUGMDKZRKPULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)CN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B2721275.png)

amine](/img/structure/B2721276.png)

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B2721277.png)

![4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine](/img/structure/B2721278.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)

![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)

![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)

![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2721289.png)

![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)